molecular formula C15H16N2O3S B2931269 3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid CAS No. 905088-02-0

3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid

Cat. No.: B2931269
CAS No.: 905088-02-0
M. Wt: 304.36
InChI Key: JZVGDNZDPVALJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative featuring a benzylthio (-S-benzyl) substituent at position 2, a methyl group at position 4, and a propanoic acid chain at position 5 of the dihydropyrimidin-6-one core.

Properties

IUPAC Name

3-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-12(7-8-13(18)19)14(20)17-15(16-10)21-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVGDNZDPVALJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid often involves multi-step organic reactions. Typically, the process begins with the formation of the dihydropyrimidinone ring through a Biginelli reaction, involving ethyl acetoacetate, benzaldehyde, and urea. Subsequently, the benzylthio group is introduced via a thiolation reaction using benzyl mercaptan in the presence of a base like sodium hydride. The final step involves the acylation of the ring structure to form the propanoic acid group.

Industrial Production Methods

For large-scale production, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial. Typically, solvent choices include ethanol or methanol, and reactions are conducted at elevated temperatures (60-80°C) to ensure high yield and purity. Industrial methods often employ continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized to introduce sulfoxide or sulfone functionalities.

  • Reduction: Selective reduction reactions can target the keto group or the dihydropyrimidinone ring.

  • Substitution: Nucleophilic substitution reactions can modify the benzylthio group.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: Sodium borohydride (NaBH₄) for selective keto reduction.

  • Substitution: Using thiol reagents like thiophenol under basic conditions (e.g., sodium hydroxide).

Major Products

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Alcohol derivatives, modified dihydropyrimidinones.

  • Substitution Products: Benzylthio derivatives with various substituents.

Scientific Research Applications

3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid has diverse applications in scientific research:

  • Chemistry: Used as a precursor in organic synthesis for creating complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.

  • Medicine: Studied for its potential anti-inflammatory and anticancer properties.

  • Industry: Utilized in the development of novel materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid depends on its application. Generally, its activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, via hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to a biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

(a) Benzylthio vs. Phenyl Group
  • 3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid (CAS 21506-68-3): Replaces the benzylthio group with a phenyl ring. Molecular weight: 283.3 g/mol (vs. target compound’s ~323.4 g/mol, estimated from analogs) .
(b) Benzylthio vs. Pyridinyl Group
  • 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid (CAS 1210644-04-4): Substitutes benzylthio with a pyridin-4-yl group.
(c) Benzylthio vs. Difluoromethylthio Group
  • 3-[2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid: Replaces benzylthio with a difluoromethylthio (-S-CF₂H) group.

Variations in the Carboxylic Acid Chain

(a) Propanoic Acid vs. Acetic Acid
  • [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid (C₁₄H₁₄N₂O₃S):
    • Shorter acetic acid chain (C2 vs. C3).
    • Molecular weight: 290.34 g/mol (vs. ~323.4 g/mol for the target compound).
    • Reduced chain length may limit conformational flexibility and hydrogen-bonding capacity .
(b) Propanoic Acid vs. Benzoic Acid Derivative
  • 4-[3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propyl]benzoic acid (C₁₄H₁₅N₃O₄): Propanoic acid replaced with a benzoic acid linked via a propyl chain.

Core Pyrimidine Modifications

(a) Dihydropyrimidinone vs. Tetrahydropyrimidinedione
  • 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid (CAS 28181-39-7): Features two oxo groups (2,4-dione) instead of one (6-oxo). Molecular weight: 198.18 g/mol (significantly lower due to lack of benzylthio group). Increased oxidation state may influence redox activity and binding to metal ions .

Structural and Functional Implications

Compound Position 2 Substituent Carboxylic Acid Chain Molecular Weight (g/mol) Key Properties
Target Compound Benzylthio (-S-benzyl) Propanoic acid (C3) ~323.4 Lipophilic, moderate solubility
CAS 21506-68-3 Phenyl Propanoic acid (C3) 283.3 Reduced sulfur interactions
CAS 1210644-04-4 Pyridin-4-yl Propanoic acid (C3) ~285.3 Enhanced solubility, π-π stacking
[Difluoromethylthio analog -S-CF₂H Propanoic acid (C3) ~295.3 High electronegativity, metabolic stability
Acetic acid analog Benzylthio Acetic acid (C2) 290.34 Limited flexibility

Biological Activity

3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound is classified as a pyrimidine derivative, which are known for their diverse biological activities. The structural formula is represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in cellular processes. Pyrimidine derivatives often exhibit:

  • Antitumor Activity : Many studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting key signaling pathways.
  • Antimicrobial Properties : The presence of sulfur and aromatic groups enhances the compound's ability to penetrate bacterial membranes.

Anticancer Studies

Recent research has demonstrated the anticancer potential of related pyrimidine compounds. For instance, studies on similar structures have shown:

Compound NameCell Line TestedIC50 (µM)Mechanism
N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidineHT29 (Colon Cancer)15.2EGFR Inhibition
N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidineDU145 (Prostate Cancer)12.5EGFR Inhibition

These findings suggest that this compound may exhibit similar anticancer properties through EGFR inhibition.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Pyrimidine derivatives have been reported to possess activity against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound could be explored further for its antimicrobial potential.

Case Studies and Research Findings

A study focused on the synthesis and biological evaluation of pyrimidine derivatives revealed that modifications in the benzylthio group significantly enhanced biological activity. The researchers utilized molecular docking studies to predict interactions with target proteins involved in cell proliferation and survival pathways.

Molecular Docking Results

Molecular docking simulations indicated strong binding affinities between the compound and key enzymes such as:

  • EGFR Tyrosine Kinase
  • Dihydrofolate Reductase

These interactions suggest that the compound could effectively inhibit these enzymes, leading to reduced cell proliferation in cancerous tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.